molecular formula C23H19N3O3S B2900730 N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477888-45-2

N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide

Cat. No.: B2900730
CAS No.: 477888-45-2
M. Wt: 417.48
InChI Key: LPZUDQAYBMFVKX-UHFFFAOYSA-N
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Description

The compound N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide features a phenoxyacetamide backbone with a 4-methoxyphenyl group at the acetamide nitrogen and a pyrimidine-thienyl substituent on the phenoxy ring. Its molecular weight is approximately 422.46 g/mol (calculated based on structural analogs).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-28-18-10-6-17(7-11-18)25-22(27)15-29-19-8-4-16(5-9-19)23-24-13-12-20(26-23)21-3-2-14-30-21/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZUDQAYBMFVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features, molecular weights, and melting points of the target compound with analogs:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~422.46 Not reported Pyrimidinyl-thienyl
5c : N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide ~407.45 208–210 Thiophen-2-yl propenone
V6 : 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-methoxyphenyl)acetamide ~438.54 272–274 Thiazolidinedione
GSK1570606A : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide ~316.34 Not reported Fluorophenyl, thiazole
Key Observations:
  • Pyrimidine vs. Thiazole/Thiazolidinedione : The pyrimidine-thienyl group in the target compound may enhance π-π stacking interactions in biological targets compared to thiazole (GSK1570606A) or thiazolidinedione (V6) derivatives.
  • Melting Points: The thiazolidinedione in V6 increases rigidity, leading to a higher melting point (272–274°C) compared to the propenone-substituted 5c (208–210°C).
Anti-Inflammatory Activity
  • Compound 5c () demonstrated anti-inflammatory properties, attributed to its thiophene-propenone substituent, which may inhibit cyclooxygenase (COX) or nitric oxide synthase (iNOS) .
  • Thiazolidinedione Derivatives (e.g., V6 in ) are known for hypoglycemic and hypolipidemic effects via PPAR-γ activation, suggesting divergent therapeutic applications compared to the target compound .
Enzyme Inhibition
  • Pyrimidine-containing analogs (e.g., compounds in and ) often target kinases or matrix metalloproteinases (MMPs). For example, GSK1570606A () has a thiazole-acetamide structure linked to kinase inhibition .
  • Thiophene-pyrimidine hybrids (e.g., ’s compound with a trifluoromethyl group) show promise in antimicrobial or anticancer contexts due to their electron-withdrawing substituents .

Pharmacokinetic Considerations

  • Metabolic Stability : The pyrimidine-thienyl group in the target compound may resist oxidative metabolism better than thiazolidinediones (V6), which are prone to ring-opening reactions .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide?

The synthesis typically involves multi-step routes, including nucleophilic substitutions and condensation reactions. Key considerations include:

  • Temperature control : Reactions often proceed optimally at 60–80°C to balance yield and side-product formation .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are preferred for intermediate steps .
  • Catalysts : Bases such as sodium hydroxide or potassium carbonate are used to deprotonate intermediates and drive reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H and 13C NMR are critical for verifying aromatic substituents (e.g., methoxyphenyl, thienyl) and acetamide linkages .
  • IR spectroscopy : Confirms functional groups like C=O (amide I band at ~1650 cm⁻¹) and C-O (methoxy group at ~1250 cm⁻¹) .
  • HPLC : Monitors reaction progress and purity, especially for detecting trace by-products .

Q. How do functional groups in the compound influence its reactivity?

  • Methoxyphenyl group : Enhances electron-donating effects, stabilizing intermediates during synthesis .
  • Thienyl-pyrimidine core : Participates in π-π stacking interactions, relevant for biological target binding .
  • Acetamide linkage : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from structural analogs or assay variability. Strategies include:

  • Comparative structural analysis : Compare with analogs like N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide to identify activity-determining groups (e.g., nitro vs. methoxy substituents) .
  • Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-response studies : Establish EC50/IC50 curves to differentiate potency from assay artifacts .

Q. What methodologies optimize reaction yields in large-scale synthesis?

  • Solvent optimization : Replace DMF with recyclable solvents like ethanol-water mixtures to improve sustainability .
  • Catalyst screening : Test palladium-based catalysts for Suzuki-Miyaura couplings involving the pyrimidine ring .
  • Process monitoring : Use inline FTIR or TLC to detect intermediates and adjust conditions in real time .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Simulate binding to kinases (e.g., EGFR) using software like AutoDock Vina, focusing on hydrogen bonds with the pyrimidine nitrogen .
  • QSAR studies : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with anticancer activity using regression models .
  • ADMET prediction : Tools like SwissADME estimate logP values to optimize lipophilicity for blood-brain barrier penetration .

Q. What strategies validate target engagement in cellular assays?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells .
  • Gene knockout models : CRISPR-Cas9 knockout of putative targets (e.g., PI3K) to confirm mechanism-specific effects .
  • Thermal shift assays : Monitor protein melting shifts to identify direct binding partners .

Methodological Considerations

Q. How should researchers address stability issues during storage?

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis .
  • Temperature control : Maintain at -20°C in amber vials to avoid photodegradation .
  • Purity checks : Reanalyze via HPLC every 6 months to detect degradation products .

Q. What analytical approaches characterize polymorphic forms?

  • X-ray diffraction (XRD) : Resolves crystal packing differences affecting solubility .
  • Differential scanning calorimetry (DSC) : Identifies melting points of polymorphs .

Data Interpretation Guidelines

Q. How to differentiate off-target effects in pharmacological studies?

  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Proteome profiling : Use affinity pulldown-mass spectrometry to map interaction networks .

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